N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and methoxy functional groups attached to a phenyl ring, along with a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves a multi-step process. The starting materials often include 4-ethoxy-3-iodo-5-methoxybenzaldehyde and benzenesulfonohydrazide. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 4-ethoxy-3-iodo-5-methoxybenzaldehyde reacts with the hydrazide group of benzenesulfonohydrazide under acidic or basic conditions to form the hydrazone linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(4-METHOXY-3-IODO-5-ETHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
- N’~1~-[(E)-1-(4-ETHOXY-3-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to the specific combination of ethoxy, iodo, and methoxy groups attached to the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C16H17IN2O4S |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H17IN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
InChI Key |
BWAKQOVJGNOQGW-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=NNS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
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